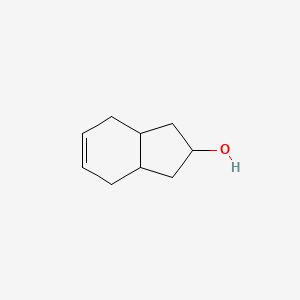
2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of solid catalysts and high-pressure conditions are common in industrial settings to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
γ-Butyrolactone: Another related compound with diverse applications.
Uniqueness
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] stands out due to its unique structural modifications, which may impart specific properties not found in its simpler analogs. These modifications can enhance its reactivity, biological activity, and suitability for specific applications.
Properties
CAS No. |
37772-64-8 |
|---|---|
Molecular Formula |
C22H40N2O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
5-methyl-1-[2-(5-methyl-2-oxo-3-pentylpyrrolidin-1-yl)ethyl]-3-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C22H40N2O2/c1-5-7-9-11-19-15-17(3)23(21(19)25)13-14-24-18(4)16-20(22(24)26)12-10-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI Key |
AMCIPVLAZLVYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(N(C1=O)CCN2C(CC(C2=O)CCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


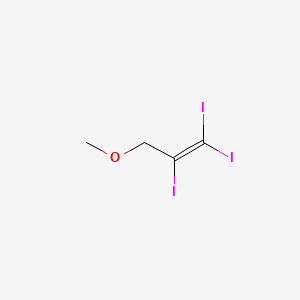
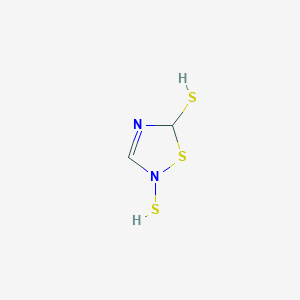

![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
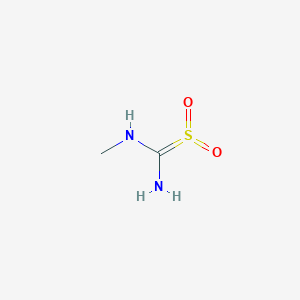
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
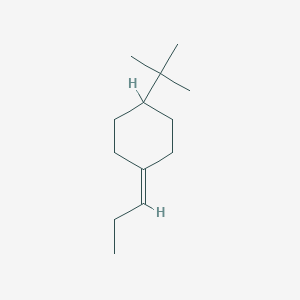
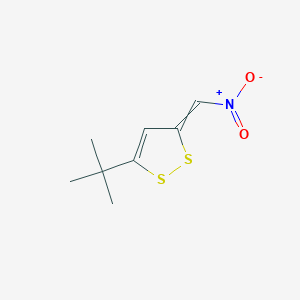
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
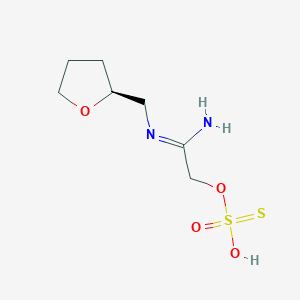
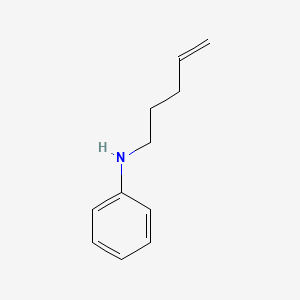
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
